molecular formula C18H13FN2O4S B2757777 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate CAS No. 877636-14-1

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate

Cat. No.: B2757777
CAS No.: 877636-14-1
M. Wt: 372.37
InChI Key: GJRNIHLAWDTUPV-UHFFFAOYSA-N
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Description

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate (CAS: 877636-14-1) is a heterocyclic organic compound with the molecular formula C₁₈H₁₃FN₂O₄S and a molecular weight of 372.3702 g/mol . Its structure consists of a 4-oxo-4H-pyran core substituted at the 3-position with a 2-fluorobenzoate ester and at the 6-position with a thioether-linked 4-methylpyrimidine group (Figure 1). This compound is of interest in medicinal and agrochemical research due to its hybrid structure, combining pyrimidine (a common pharmacophore) and fluorinated aromatic systems .

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O4S/c1-11-6-7-20-18(21-11)26-10-12-8-15(22)16(9-24-12)25-17(23)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRNIHLAWDTUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine and pyranone intermediates, followed by their coupling with the fluorobenzoate group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyranone ring to a dihydropyranone.

    Substitution: The fluorobenzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydropyranone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its unique structure.

Medicine

In medicine, the compound’s potential therapeutic properties are explored, particularly its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate (CAS: 877636-55-0)

  • Molecular Formula : C₁₈H₁₂ClN₃O₆S
  • Molecular Weight : 433.820 g/mol
  • Substituents : The benzoate group is substituted with chlorine (2-position) and nitro (5-position) .
  • Chlorine’s larger atomic radius compared to fluorine may reduce steric hindrance but increase lipophilicity. The higher molecular weight (433.82 vs. 372.37) could impact bioavailability or solubility .

Methyl (6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl) phthalate (CAS: 877638-25-0)

  • Molecular Formula: Not explicitly provided (inferred as C₁₉H₁₅N₂O₆S).
  • Substituents : Replaces the 2-fluorobenzoate with a phthalate ester (ortho-dicarboxylate).
  • Key Implications :
    • The phthalate group introduces additional carboxylate moieties, likely enhancing polarity and reducing membrane permeability.
    • The planar aromatic system may promote π-π stacking interactions in crystalline phases or biological targets .

Core Structure Analogs

2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate

  • Molecular Formula : C₂₀H₁₈O₆ (inferred from ).
  • Substituents: Features a methoxyphenoxy group on the pyran ring instead of the pyrimidine-thioether system.
  • The absence of a pyrimidine-thioether linkage reduces opportunities for hydrogen bonding or metal coordination .

Data Table: Structural and Molecular Comparison

Compound Name CAS Substituents on Benzoate/Pyran Molecular Formula Molecular Weight (g/mol) Key Features
6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate 877636-14-1 2-fluorobenzoate C₁₈H₁₃FN₂O₄S 372.3702 Fluorine enhances electronegativity
6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate 877636-55-0 2-chloro-5-nitrobenzoate C₁₈H₁₂ClN₃O₆S 433.820 Nitro group increases reactivity
Methyl (6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl) phthalate 877638-25-0 Phthalate ester C₁₉H₁₅N₂O₆S ~409.40 (estimated) Enhanced polarity from carboxylates
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate Not provided Methoxyphenoxy, benzoate C₂₀H₁₈O₆ ~354.35 (estimated) Electron-donating methoxy group

Research Implications and Limitations

The fluorine atom in the target compound may offer advantages in drug design due to its small size and metabolic stability, whereas the nitro group in analog A could be leveraged in prodrug activation strategies. Further studies are needed to validate these hypotheses.

Biological Activity

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate is a complex organic molecule that exhibits significant potential in various biological applications. Its unique structural features, including a pyrimidine ring and a pyranone moiety, suggest diverse pharmacological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N2O4SC_{20}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 382.5 g/mol . The compound contains several functional groups that contribute to its chemical reactivity and biological activity.

Structural Features

FeatureDescription
Pyrimidine RingContributes to the compound's interaction with biological targets.
Pyranone MoietyEnhances reactivity and potential for biological activity.
Thioether LinkageMay influence pharmacokinetics and bioavailability.

Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities. For instance, research has shown that derivatives of pyranones can act as functional antagonists of various receptors, including G-protein coupled receptors (GPCRs) .

Apelin/APJ Receptor Antagonism

One notable study identified a related compound, ML221 , as a potent antagonist of the apelin/APJ receptor, demonstrating >37-fold selectivity over the angiotensin II type 1 receptor . This finding suggests that this compound may also possess similar receptor modulation capabilities.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and receptor binding affinity of this compound. The results indicate moderate cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various derivatives on human cancer cell lines:

CompoundCell LineIC50 (μM)
ML221HeLa15
ML221MCF720
6-(Pyrimidin-2-ylthio)methyl derivativeA54910

These results highlight the potential of this class of compounds in cancer therapy.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often includes:

  • Formation of the Pyrimidine Ring : Reaction of appropriate starting materials under controlled conditions.
  • Cyclization to Form Pyran Ring : Involves cyclization reactions to create the pyran structure.
  • Esterification : Final step where the pyran intermediate is reacted with fluorobenzoic acid.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Can be oxidized to form derivatives.
  • Reduction : Can modify functional groups.
  • Substitution Reactions : Particularly at pyrimidine and benzoate moieties.

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